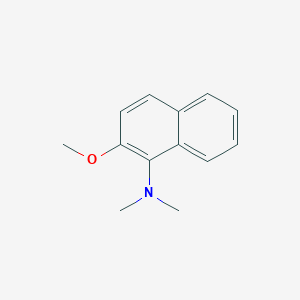

2-Methoxy-N,N-dimethylnaphthalen-1-amine

Description

Historical Context of Naphthylamine Derivatives in Organic Synthesis

The journey of naphthylamine derivatives in organic synthesis is deeply intertwined with the development of the synthetic dye industry in the 19th century. Following the synthesis of Mauveine from aniline (B41778) in 1856, chemists began exploring other aromatic amines as precursors for vibrant colorants. unb.ca Naphthylamines, derived from naphthalene (B1677914)—a major component of coal tar—quickly became crucial intermediates. nbinno.com

Their primary historical application was in the synthesis of azo dyes, which are characterized by the nitrogen-nitrogen double bond (-N=N-) linking two aromatic rings. psiberg.com The process, known as diazo coupling, involves the conversion of an aromatic amine like naphthylamine into a reactive diazonium salt. This salt then couples with another aromatic compound, such as a phenol or another amine, to form the colored azo compound. psiberg.com A notable example is Congo Red, a disazo dye synthesized from the tetrazotized derivative of benzidine and two molecules of naphthionic acid (a sulfonic acid derivative of 1-naphthylamine). This class of dyes was revolutionary for its ability to color cellulosic fibers like cotton directly. nbinno.com The success and industrial importance of these dyes spurred significant advancements in the chemistry of naphthalene derivatives and the large-scale production of various isomers of naphthylamine and their sulfonated versions. nbinno.com

Significance of Methoxy (B1213986) and Dimethylamino Substituents in Aromatic Systems

The properties of an aromatic compound are heavily influenced by its substituents. In 2-Methoxy-N,N-dimethylnaphthalen-1-amine, the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups play a critical role in modulating the electronic environment of the naphthalene ring system.

Both groups are potent electron-donating groups (EDGs) due to the presence of lone pairs of electrons on the oxygen and nitrogen atoms, respectively. They donate electron density to the aromatic ring through the resonance effect (or mesomeric effect).

Methoxy Group (-OCH₃): The oxygen atom's lone pair can delocalize into the π-system of the naphthalene ring. This increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent. This donation of electrons makes the aromatic ring more reactive towards electrophilic aromatic substitution. The methoxy group's electronic influence can be observed through its effect on the NMR chemical shifts of the aromatic carbon atoms. uba.ar

Dimethylamino Group (-N(CH₃)₂): The nitrogen atom of the dimethylamino group is also a strong electron donor via resonance. Its effect is generally more powerful than that of the methoxy group. This substituent significantly increases the nucleophilicity of the aromatic ring. In certain structural arrangements, such as in 1,8-bis(dimethylamino)naphthalene (known as "Proton Sponge"), the proximity of two dimethylamino groups leads to unique steric and electronic interactions, resulting in exceptionally high basicity. tandfonline.comacs.org

When both groups are present on the same naphthalene ring, their combined electron-donating effects create a highly electron-rich aromatic system, influencing its reactivity, basicity, and spectroscopic properties.

Structural Framework of this compound within Naphthalene Chemistry

The compound this compound is a disubstituted naphthalene derivative. Its core structure consists of two fused benzene (B151609) rings. The numbering of the naphthalene system places the dimethylamino group at the C1 (or alpha) position and the methoxy group at the adjacent C2 (or beta) position.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO |

| IUPAC Name | This compound |

| Molar Mass | 201.27 g/mol |

| Structural Class | Substituted Naphthylamine |

Overview of Research Trajectories for Multifunctional Naphthalene Scaffolds

The naphthalene scaffold is a privileged structure in chemical research, serving as a versatile platform for developing complex, multifunctional molecules. nbinno.com Its rigid, planar, and lipophilic nature makes it an ideal building block in medicinal chemistry and materials science. nih.gov

Research into multifunctional naphthalene derivatives has branched into several key areas:

Medicinal Chemistry: The naphthalene core is present in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govijpsjournal.com The ability to modify the scaffold at various positions allows for the optimization of a compound's interaction with biological targets, leading to improved efficacy and pharmacokinetics. nbinno.comnih.gov

Materials Science: Naphthalene diimides (NDIs), a different class of naphthalene derivatives, are extensively studied for their applications in organic electronics, supramolecular chemistry, and sensor technology. acs.org The electron-deficient nature of the NDI core, which can be tuned by core substitution, makes these compounds suitable for use as n-type semiconductors, fluorescent probes, and components in molecular switching devices. acs.org

Fluorescent Probes and Dyes: The inherent fluorescence of the naphthalene ring can be modulated by the addition of functional groups. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), for example, is a classic reagent used to create fluorescent derivatives of amines for detection and analysis. mdpi.com The development of novel naphthalene-based fluorophores continues to be an active area of research.

The exploration of naphthalene derivatives with multiple, electronically active substituents, such as this compound, fits within this broader trend of creating tailored molecules for specific, advanced applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

183890-19-9 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-methoxy-N,N-dimethylnaphthalen-1-amine |

InChI |

InChI=1S/C13H15NO/c1-14(2)13-11-7-5-4-6-10(11)8-9-12(13)15-3/h4-9H,1-3H3 |

InChI Key |

QDNOXGNJZLYWPT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC2=CC=CC=C21)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy N,n Dimethylnaphthalen 1 Amine and Analogues

Precursor Synthesis Strategies

The efficient synthesis of the target compound is highly dependent on the availability and preparation of its fundamental precursors: a 2-methoxynaphthalene (B124790) core and a source for the 1-(N,N-dimethylamino) group.

Synthesis of 2-Methoxynaphthalene Derivatives

The most common precursor for the methoxy (B1213986) group is 2-naphthol (B1666908) (β-naphthol). The conversion to 2-methoxynaphthalene, also known as nerolin or yara yara, is typically achieved through an O-methylation reaction. youtube.comwikipedia.org A prevalent method is the Williamson ether synthesis, where 2-naphthol is first deprotonated by a base to form the more nucleophilic sodium or potassium naphthoxide. This intermediate then reacts with a methylating agent.

Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. youtube.com While dimethyl sulfate is highly effective, it is also extremely toxic. youtube.com Methyl iodide offers a somewhat more accessible alternative. youtube.com The reaction with dimethyl sulfate can be performed in an aqueous solution of sodium hydroxide (B78521) at controlled temperatures, often starting cool and then warming to drive the reaction to completion. youtube.com An alternative green chemistry approach involves the gas-phase methylation of 2-naphthol with dimethyl carbonate over a solid-supported catalyst, which avoids the formation of salt byproducts. core.ac.uk

The synthesis of substituted 2-methoxynaphthalene precursors, such as 6-bromo-2-methoxynaphthalene, often starts from 2-naphthol. orgsyn.org Bromination of 2-naphthol followed by methylation provides the desired halogenated building block, which is crucial for subsequent cross-coupling reactions. orgsyn.org

Table 1: Comparison of Methylation Methods for 2-Naphthol

| Method | Methylating Agent | Base/Catalyst | Solvent | Typical Yield | Ref. |

| Vogel Procedure | Dimethyl Sulfate | Sodium Hydroxide | Water | 79% | youtube.com |

| Williamson Ether Synthesis | Methyl Iodide | Potassium Hydroxide | Methanol (B129727) | 60% | youtube.com |

| Green Continuous-Flow | Dimethyl Carbonate | Solid-Supported Base | Gas-Phase | High | core.ac.uk |

Synthesis of N,N-Dimethylnaphthalen-1-amine Precursors

The N,N-dimethylnaphthalen-1-amine moiety is formally derived from 1-naphthylamine (B1663977) by the addition of two methyl groups to the nitrogen atom. wikipedia.org A common laboratory-scale synthesis involves the direct alkylation of 1-naphthylamine. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging.

A more controlled and widely applicable method is reductive amination. masterorganicchemistry.comlibretexts.org This process involves the reaction of a primary amine, in this case, 1-naphthylamine, with an aldehyde (like formaldehyde) to form an intermediate imine or enamine, which is then reduced in situ to the desired tertiary amine. youtube.comorganic-chemistry.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial carbonyl compound but are reactive towards the intermediate iminium ion. masterorganicchemistry.comlibretexts.org

Another strategy involves starting with a different naphthalene (B1677914) precursor. For instance, 1-chloromethylnaphthalene can be reacted with the anion of N-methylformamide, followed by hydrolysis, to yield N-methyl-1-naphthalenemethanamine, a related primary amine. google.com Further methylation would be required to obtain the N,N-dimethyl derivative.

Direct and Indirect Functionalization Approaches

With the precursors in hand, or as an alternative strategy, direct and indirect functionalization methods can be applied to a pre-existing naphthalene core to install the required methoxy and dimethylamino groups.

Amination Reactions in Naphthalene Systems

Introducing a nitrogen functionality onto a naphthalene ring is a key step. Traditional methods often involve harsh conditions, such as the nitration of naphthalene followed by reduction. However, this process can suffer from a lack of regioselectivity. fao.org

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming C-N bonds. wikipedia.orgopenochem.orglibretexts.org This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. organic-chemistry.org To synthesize the target compound, a precursor like 1-bromo-2-methoxynaphthalene (B48351) could be coupled with dimethylamine (B145610) using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos). youtube.com The choice of ligand is critical for the reaction's efficiency, accommodating a wide range of amines and aryl halides under relatively mild conditions. wikipedia.orgyoutube.com

Recent research has also explored the direct catalytic amination of naphthalene itself. For example, using vanadium-based catalysts, naphthalene can be directly aminated with hydroxylamine (B1172632) to produce naphthylamines, offering a more atom-economical route than traditional nitration-reduction pathways. fao.orgrsc.orgrsc.orgdntb.gov.ua

O-Methylation Techniques for Naphthols

As discussed in the precursor synthesis section (2.1.1), the O-methylation of a naphthol is a fundamental transformation. When building the molecule through a convergent synthesis, a key intermediate might be 1-(N,N-dimethylamino)-naphthalen-2-ol. The final step would then be the methylation of the hydroxyl group.

The choice of methylating agent and conditions is crucial. Dimethyl sulfate in the presence of a base like sodium carbonate is a classic and effective method. google.comacs.org Dimethyl carbonate (DMC) is presented as a greener alternative to toxic methyl halides and dimethyl sulfate, producing less waste and being less hazardous. core.ac.uk Copper-catalyzed Chan-Lam coupling reactions have also been explored for the O-methylation of phenols using methylboronic acid as the methyl source, offering an alternative to traditional electrophilic methylating agents. smith.edu

Table 2: Selected O-Methylation Reagents for Phenolic Hydroxyls

| Reagent | Typical Conditions | Key Features | Ref. |

| Dimethyl Sulfate | Base (e.g., NaOH, Na₂CO₃), optional solvent | Highly effective, but toxic | youtube.comgoogle.com |

| Methyl Iodide | Base (e.g., KOH), polar solvent | Common lab reagent, less toxic than dimethyl sulfate | youtube.com |

| Dimethyl Carbonate | High temperature, catalyst (e.g., solid base) | "Green" methylating agent, low toxicity | core.ac.uk |

| Methylboronic Acid | Copper catalyst (Chan-Lam coupling) | Uses a nucleophilic methyl source | smith.edu |

Catalytic Methods in Naphthalene Amination and Alkylation

Catalysis is central to the modern synthesis of complex aromatic amines. As mentioned, palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for constructing the C-N bond in aryl amines. wikipedia.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgyoutube.com The development of bulky, electron-rich phosphine ligands by the Buchwald group has been instrumental in expanding the scope and efficiency of this reaction. youtube.com

For the direct amination of the naphthalene C-H bond, vanadium oxide catalysts supported on materials like HZSM-5 have shown promise. fao.orgrsc.org These systems can activate the C-H bonds of naphthalene, allowing for direct reaction with an aminating agent like hydroxylamine under acidic conditions, potentially leading to 1-naphthylamine and 1,5-diaminonaphthalene. rsc.orgdntb.gov.ua

Copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still relevant method for C-N and C-O bond formation. While often requiring harsher conditions than palladium-catalyzed methods, they can be effective for certain substrates. acs.org Modern developments continue to improve the conditions for these classic transformations.

Palladium-Catalyzed C-H Activation and Dimethylamination

The direct functionalization of a carbon-hydrogen (C-H) bond into a carbon-nitrogen (C-N) bond represents a highly atom-economical approach to synthesizing amines. Palladium catalysis has emerged as a powerful tool for these transformations, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The synthesis of 2-Methoxy-N,N-dimethylnaphthalen-1-amine via this method would conceptually involve the direct C-H amination of 2-methoxynaphthalene.

Transition metal-catalyzed C-H activation has become a reliable method in organic synthesis for its step- and atom-economy. researchgate.net For substrates like naphthalene, achieving regioselectivity is a significant challenge due to the presence of multiple C-H bonds. researchgate.netrsc.org To overcome this, C-H activation reactions often employ a directing group (DG), which is covalently attached to the substrate. The DG coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and thereby ensuring site-selective functionalization. nih.gov In a hypothetical synthesis of the target compound from 2-methoxynaphthalene, a directing group would likely be required to facilitate amination at the C1 position.

While a direct palladium-catalyzed C-H dimethylamination of 2-methoxynaphthalene is not widely documented, the principles are well-established in the functionalization of other aromatic systems. Computational studies on related reactions, such as the palladium(II)-catalyzed annulation of N-methoxy amides and arynes, confirm that the amide nitrogen can act as a directing group, guiding the C-H activation step. nih.gov This highlights the mechanistic feasibility of such directed transformations. The general applicability of palladium catalysis to naphthalene systems is known, though it can be challenging. For instance, in photoredox cyanation reactions, 2-methoxynaphthalene has been shown to be a substrate, although it exhibited lower conversion rates compared to other arenes, which was attributed to poor solubility and partitioning into the micellar reaction phase. acs.org

Below is a table summarizing examples of palladium-catalyzed C-H functionalization on arene systems, illustrating the conditions and scope of this methodology.

| Catalyst System | Directing Group | Coupling Partner | Solvent | Temp. (°C) | Yield (%) | Ref |

| Pd(OAc)₂ / Boc-l-Val-OH | N,N-disubstituted aminomethyl | Arylboronic acids | Toluene/H₂O | 60 | up to 94 | nih.gov |

| Pd(OAc)₂ / MPAHA Ligand | Carboxylic Acid Amide | Arylboron reagents | Toluene | 100 | up to 81 | nih.gov |

| Pd(OH)₂/C | (None) | Aryl iodides | Mesitylene | 140 | up to 88 | rsc.org |

This table presents generalized findings for palladium-catalyzed C-H functionalization to illustrate the methodology's potential.

Platinum-Catalyzed Methylation of Aromatic Amines

A plausible synthetic route to this compound would involve the N-methylation of a precursor, 2-methoxy-1-naphthylamine. Platinum catalysts have proven highly effective for such transformations. Specifically, heterogeneous platinum-on-carbon (Pt/C) catalysts can achieve the selective N-methylation of aromatic amines using methanol as an inexpensive, low-toxicity C1 source. researchgate.netlookchem.com

This method operates via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. lookchem.comeurekaselect.com The platinum catalyst first facilitates the dehydrogenation of methanol to formaldehyde (B43269). The primary or secondary amine then condenses with the in-situ generated formaldehyde to form an imine or enamine, which is subsequently reduced by the hydrogen atoms temporarily held by the catalyst. This process can be repeated to achieve dimethylation.

Research has demonstrated that this Pt/C catalytic system is versatile and can be tuned to favor either N-monomethylation or N,N-dimethylation of anilines by adjusting the reaction conditions. researchgate.netlookchem.com For N,N-dimethylation of aliphatic amines, the reaction is typically run under a nitrogen atmosphere, while selective N-monomethylation of aromatic amines can be achieved at slightly lower temperatures. researchgate.netlookchem.com The robustness of the catalyst is also notable, allowing for reusability across several cycles. researchgate.net

The table below details the results for the platinum-catalyzed N-methylation of various aromatic amines, showcasing the system's efficiency and selectivity.

| Substrate | Product | Catalyst | Base | Temp. (°C) | Time (h) | Yield (%) | Ref |

| Aniline (B41778) | N-Methylaniline | 5 mol% Pt/C | 1 eq. NaOH | 150 | 24 | 97 | researchgate.netlookchem.com |

| 4-Fluoroaniline | 4-Fluoro-N-methylaniline | 5 mol% Pt/C | 1 eq. NaOH | 150 | 24 | >99 | researchgate.netlookchem.com |

| 4-Chloroaniline | 4-Chloro-N-methylaniline | 5 mol% Pt/C | 1 eq. NaOH | 150 | 24 | >99 | researchgate.netlookchem.com |

| 4-Methoxyaniline | 4-Methoxy-N-methylaniline | 5 mol% Pt/C | 1 eq. NaOH | 150 | 24 | >99 | researchgate.netlookchem.com |

Data sourced from studies on aniline derivatives, demonstrating the applicability to aromatic amines. researchgate.netlookchem.com

Stereoselective Synthesis of Substituted Naphthalene Derivatives

The target compound, this compound, is achiral. However, stereoselective synthesis becomes highly relevant when considering its analogues, where chirality can be introduced either on the naphthalene scaffold or on its substituents. Transition metal catalysis offers sophisticated strategies to control stereochemistry.

One prominent strategy involves catalyst-controlled enantioselective C-H activation . In this approach, a chiral ligand is used in conjunction with a metal catalyst to create a chiral environment that favors the formation of one enantiomer over the other. For example, palladium-catalyzed asymmetric C-H functionalization has been achieved using chiral monoprotected amino acids (MPAA) as ligands. nih.gov This has been successfully applied to the enantioselective arylation of prochiral C(sp³)–H bonds. nih.gov

A second powerful method is the use of chiral catalysts for C-H amination . Dirhodium complexes, in particular, are highly effective for C-H amination reactions. nih.govnih.gov By designing chiral versions of these catalysts, such as the Rh₂(esp)₂ complex, it is possible to achieve intermolecular C-H amination with high levels of enantioselectivity. acs.org Associating anionic versions of these catalysts with chiral cations derived from cinchona alkaloids has created ion-paired catalysts capable of directing the amination of C(sp³)–H bonds with impressive enantiocontrol. acs.org These methods provide a clear pathway for synthesizing chiral analogues of naphthalene-based amines.

Green Chemistry Considerations in Synthesis Development

A significant focus in modern synthetic chemistry is the adoption of green chemistry principles to minimize environmental impact. A key area of concern in many transition metal-catalyzed reactions, including palladium-catalyzed C-H functionalization, is the reliance on hazardous solvents. rsc.orgresearchgate.net Traditional solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and dimethylacetamide (DMAc) are effective but are flagged as "undesirable" or "hazardous" due to their toxicity and high boiling points. rsc.orgresearchgate.net

Consequently, substantial research has been dedicated to finding greener alternatives. rsc.org These efforts aim to replace problematic solvents with more environmentally benign options that are often derived from renewable biomass, are less toxic, and show higher biodegradability. rsc.orgacs.org

Key green solvent alternatives include:

Bio-derived Solvents : Compounds like 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), cyclopentyl methyl ether (CPME), and terpenes like limonene (B3431351) and p-cymene (B1678584) have been successfully used in various catalytic reactions. rsc.orgacs.org

Water : Performing reactions in water is highly desirable. For substrates with poor water solubility, surfactants such as TPGS-750-M can be used to create micelles that act as nanoreactors, facilitating the reaction. rsc.org

Carbonates and Glycols : Solvents like dimethyl carbonate (DMC) and polyethylene (B3416737) glycol (PEG) are also considered greener choices for C-H activation and related transformations. rsc.orgacs.org

The following table summarizes various green solvents and their application in palladium-catalyzed reactions, demonstrating the shift towards more sustainable synthetic practices.

| Green Solvent | Reaction Type | Catalyst System | Benefit | Ref |

| Polyethylene Glycol (PEG-400) | C-H Arylation | Pd(OAc)₂ | Recyclable, low toxicity | rsc.org |

| Water with TPGS-750-M | C-H Arylation | Ru-based | Avoids organic solvents | rsc.org |

| Limonene, p-Cymene | Carbonylative Coupling | Pd-based | Renewable, biodegradable | acs.org |

| Dimethyl Carbonate (DMC) | Aminocarbonylation | Pd-based | Renewable, low toxicity | acs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Alkoxycarbonylation | Pd-based | Renewable, safer profile | acs.org |

Chemical Reactivity and Transformation Pathways of 2 Methoxy N,n Dimethylnaphthalen 1 Amine

Electrophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring system in 2-Methoxy-N,N-dimethylnaphthalen-1-amine is highly activated towards electrophilic attack due to the powerful electron-donating effects of both the dimethylamino and methoxy (B1213986) substituents.

Direct halogenation studies on this compound are not extensively documented. However, research on the closely related compound, N,N-dimethylnaphthalen-1-amine, provides significant insights into potential reaction pathways.

Electrophilic fluorination of N,N-dimethylnaphthalen-1-amine using N-F reagents such as 1-chloromethyl-4-fluorodiazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) and N-fluorobenzenesulfonimide (NFSI) has been investigated. researchgate.net These reactions are characterized by high reactivity, often leading to strong tarring and the formation of complex product mixtures. researchgate.net Despite the complexity, minor quantities of mono-fluorinated derivatives are formed, with the 2-fluoro isomer being the predominant product over the 4-fluoro isomer. researchgate.net The use of an NFSI–ZrCl4 system can introduce competitive chlorination of the aromatic ring. researchgate.net

Efficient monobromination of activated aromatic compounds like anilines has been achieved using N-bromosuccinimide (NBS) with a catalytic amount of ammonium (B1175870) acetate (NH4OAc), suggesting a potential route for the bromination of this naphthalene derivative. researchgate.net

| Reagent | Major Products | Side Products | Reference |

|---|---|---|---|

| Selectfluor | 2-Fluoro-N,N-dimethylnaphthalen-1-amine | 4-Fluoro derivative, biaryls, biarylmethanes, N-demethylated products | researchgate.net |

| NFSI | 2-Fluoro-N,N-dimethylnaphthalen-1-amine | 4-Fluoro derivative, biaryls, biarylmethanes, N-demethylated products | researchgate.net |

The regiochemical outcome of electrophilic substitution on this compound is dictated by the directing effects of the two powerful activating groups.

Directing Effects : The N,N-dimethylamino group at the C1 position is a potent ortho, para-director. In the case of N,N-dimethylnaphthalen-1-amine, this leads to substitution primarily at the C2 (ortho) and C4 (para) positions. The observed preference for C2 fluorination suggests a strong ortho-directing influence. researchgate.net For this compound, both the C1-dimethylamino group and the C2-methoxy group are ortho, para-directing. Their combined effect would strongly activate the C4 position for electrophilic attack. The C3 position is sterically hindered by the adjacent bulky dimethylamino and methoxy groups.

Side Reactions : A significant challenge in these reactions is the prevalence of side reactions. The high electron density of the naphthalene ring can lead to over-reactivity and polymerization, resulting in tar formation. researchgate.net Other documented side reactions during fluorination of the parent amine include the formation of biaryls, biarylmethanes, and products resulting from N-demethylation of the amine functionality. researchgate.net

Transformations involving the Amine Functionality

The tertiary dimethylamino group is a key site for chemical modification of the molecule.

The removal of one or both methyl groups from the amine is a common transformation. N-demethylation has been observed as a side reaction during electrophilic fluorination of N,N-dimethylnaphthalen-1-amine. researchgate.net Several general methodologies exist for the N-demethylation of tertiary N-methyl amines and alkaloids, which are applicable to this compound. researchgate.net

Reagents : Classical methods include the von Braun reaction using cyanogen (B1215507) bromide (CNBr) and reactions with chloroformate reagents (e.g., ethyl chloroformate) or azodicarboxylates. researchgate.netgoogle.com

Oxidative Methods : A widely used approach involves the oxidation of the tertiary amine to its corresponding N-oxide using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). google.com The resulting N-oxide can then be treated with reducing agents, such as FeSO₄·7H₂O, in a modified Polonovski reaction to yield the secondary (N-nor) amine. google.comresearchgate.net

Photochemical Methods : In the presence of a photosensitizing agent, oxygen, and UV light, tertiary amines can undergo photo-induced single electron transfer (SET), leading to an iminium cation intermediate that hydrolyzes to the demethylated amine. researchgate.net

| Method | Typical Reagents | Intermediate | Reference |

|---|---|---|---|

| von Braun Reaction | Cyanogen bromide (CNBr) | N-cyano-N-methyl intermediate | researchgate.netgoogle.com |

| Chloroformate Reaction | Ethyl or vinyl chloroformate | Carbamate (B1207046) intermediate | researchgate.net |

| Oxidative Demethylation | 1. H₂O₂ or m-CPBA 2. FeSO₄·7H₂O | N-oxide | google.comresearchgate.net |

| Photochemical Demethylation | Photosensitizer (e.g., tetraphenylporphyrin), O₂, light | Radical cation / Iminium cation | researchgate.netresearchgate.net |

Beyond demethylation, the amine functionality allows for other derivatizations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

N-Oxide Formation : As mentioned above, the tertiary amine can be readily oxidized to this compound N-oxide using common oxidizing agents like H₂O₂ or peroxy acids. This transformation is often the initial step in certain N-demethylation protocols. google.com

Quaternary Ammonium Salt Formation : The amine can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction introduces a permanent positive charge and can be used to modify the solubility and biological properties of the molecule.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) in this compound, an aryl alkyl ether, is generally stable but can undergo cleavage under specific, often forcing, conditions. The most common reaction is acid-catalyzed cleavage, typically employing strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr).

The reaction mechanism proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile. In the case of an aryl alkyl ether, the cleavage is regioselective. The nucleophile attacks the less sterically hindered methyl carbon in an Sₙ2 reaction, leading to the formation of a naphthol and a methyl halide. The C(aryl)-O bond remains intact due to the high energy required to break it and the instability of the corresponding aryl cation.

For the analogous compound, 1-methoxynaphthalene, the reaction with HI yields 1-naphthol and methyl iodide. This transformation underscores the expected reactivity pathway for this compound under similar acidic conditions.

| Reactant | Reagent | Products | Reaction Type |

| 1-Methoxynaphthalene | Hydroiodic Acid (HI) | 1-Naphthol, Methyl iodide | Acid-catalyzed ether cleavage |

It is important to note that while this is the primary reaction pathway, other reactions involving the methoxy group are less common and typically require specialized reagents or photochemical conditions.

Intermolecular and Intramolecular Interactions

The spatial arrangement of the dimethylamino and methoxy groups on the naphthalene scaffold gives rise to significant intramolecular and intermolecular interactions that influence the molecule's conformation, reactivity, and physical properties.

Hydrogen Bonding: In its protonated form, this compound can exhibit intramolecular hydrogen bonding. Protonation of the dimethylamino group creates an N-H⁺ donor that can interact with the lone pair of electrons on the oxygen atom of the adjacent methoxy group. This intramolecular hydrogen bond can significantly impact the compound's acidity and the kinetics of proton transfer. Studies on the closely related 8-methoxy-N,N-dimethyl-1-naphthylammonium ion have demonstrated the presence of a strong intramolecular hydrogen bond, which is a key determinant of its chemical properties.

Intermolecularly, hydrogen bonding can occur in the presence of suitable donors or acceptors. For instance, in the solid state, crystal packing can be influenced by weak C-H···O or C-H···N interactions.

Oligomerization and Dehydrogenation Phenomena

Under specific conditions, naphthalene derivatives can undergo reactions that lead to the formation of larger molecules through oligomerization or dehydrogenation.

Oligomerization via Photodimerization: Methoxynaphthalenes are known to undergo photodimerization upon UV irradiation. publish.csiro.aupublish.csiro.au This process typically involves the formation of a cyclobutane ring through a [2+2] cycloaddition between two naphthalene molecules. The regiochemistry of the dimerization (head-to-head vs. head-to-tail) is influenced by the substitution pattern on the naphthalene ring. For many 2-alkoxynaphthalenes, head-to-tail dimers are predominantly formed. publish.csiro.au This type of photochemical oligomerization represents a potential transformation pathway for this compound under photochemical conditions.

Dehydrogenative Coupling: Naphthylamines can undergo oxidative or dehydrogenative coupling reactions to form binaphthyl diamine derivatives. These reactions often proceed via a radical mechanism, where a single-electron transfer from the naphthylamine generates a radical cation, which then couples with another radical or a neutral molecule. Electrochemical methods have been successfully employed for the dehydrogenative homocoupling of N-aryl-2-naphthylamines to produce 1,1'-binaphthalene-2,2'-diamines. This suggests that this compound could potentially undergo similar dehydrogenative C-C or C-N bond-forming reactions, leading to dimeric or oligomeric structures.

Acid-Base Properties and Proton Transfer Kinetics in Naphthalene Amines

The basicity of the dimethylamino group in this compound is a key feature of its chemical character. The pKa of the conjugate acid is influenced by both electronic and steric factors.

The electronic effect of the methoxy group at the 2-position, being an electron-donating group through resonance, would be expected to slightly increase the basicity of the amino group compared to an unsubstituted N,N-dimethylnaphthalen-1-amine. However, the steric environment created by the proximity of the methoxy and dimethylamino groups can significantly affect the protonation equilibrium.

In the case of peri-substituted naphthalenes like 1,8-bis(dimethylamino)naphthalene (DMAN), also known as a "proton sponge," the steric strain is relieved upon protonation, leading to an unusually high basicity. While this compound is not a classical proton sponge, the principles of steric hindrance and intramolecular interactions are still applicable.

The kinetics of proton transfer to and from the dimethylamino group are also influenced by these factors. The presence of an intramolecular hydrogen bond in the protonated form, as discussed in section 3.5, can create a kinetic barrier for proton removal, thereby affecting the rate of deprotonation. Studies on aminonaphthols have shown that the rates of proton transfer can be significantly slower than for simple amines due to the presence of intramolecular hydrogen bonds. For instance, the rate of proton transfer from 8-hydroxy-N,N-dimethyl-1-naphthylamine is significantly reduced due to a strong O-H···N intramolecular hydrogen bond. A similar, though likely weaker, N⁺-H···O interaction in protonated this compound would be expected to influence its proton transfer kinetics.

| Compound/System | pKa of Conjugate Acid | Key Factors Influencing Acidity/Kinetics |

| N,N-Dimethylnaphthalen-1-amine | ~4-5 (estimated) | Standard aromatic amine basicity |

| 8-Methoxy-N,N-dimethyl-1-naphthylammonium ion | 7.75 | Intramolecular N⁺-H···O hydrogen bond |

| 1,8-Bis(dimethylamino)naphthalene (DMAN) | 12.1 (in water) | Relief of steric strain upon protonation, strong intramolecular N⁺-H···N hydrogen bond |

| 2-Naphthol (B1666908) | 9.5 | Phenolic acidity |

| Aminonaphthols | Amine pKa: ~4.3-4.4; Alcohol pKa: ~9.5-9.6 | Intramolecular hydrogen bonding in certain isomers |

The data for related compounds suggest that the pKa of protonated this compound is likely to be influenced by a combination of the electronic effects of the methoxy group and any intramolecular interactions present in the protonated form.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published experimental data for the advanced spectroscopic characterization of the chemical compound this compound. Despite its well-defined structure, specific details regarding its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles are not available in the public domain.

This information gap prevents a detailed analysis of the compound's structural and electronic properties through established spectroscopic methods. The requested in-depth examination, which would include ¹H-NMR and ¹³C-NMR chemical shift analyses, interpretation of coupling constants, and elucidation through 2D-NMR techniques such as COSY, HSQC, and HMBC, cannot be conducted without the foundational spectral data.

Similarly, a thorough discussion of its molecular weight and fragmentation patterns using high-resolution mass spectrometry (HRMS) and laser ionization mass spectrometry is precluded by the lack of experimental results.

While spectroscopic data for related compounds, such as N,N-dimethylnaphthalen-1-amine and 2-methoxynaphthalene (B124790), are available, a scientifically accurate and non-speculative article on this compound, as per the specified detailed outline, cannot be generated. The principles of scientific accuracy dictate that such an analysis must be based on direct experimental evidence for the compound .

Therefore, until research containing the NMR and MS data for this compound is published, a detailed article on its advanced spectroscopic characterization cannot be provided.

Advanced Spectroscopic Characterization Techniques

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of the related compound 2-methoxynaphthalene (B124790) shows characteristic absorption bands for aromatic C-H stretching (3050-3100 cm⁻¹), aromatic C=C stretching (1600-1650 cm⁻¹), and C-O stretching (1250-1300 cm⁻¹). ijpsjournal.com The N,N-dimethylamino group would introduce additional characteristic bands. Aliphatic C-N stretching vibrations in tertiary amines like N,N-dimethyl-1-naphthylamine typically appear in the 1250-1020 cm⁻¹ region. The C-H stretching and bending vibrations from the methyl groups would also be present.

Raman spectroscopy provides complementary information. In aromatic amines, the amino group vibrations can be sensitive to interactions with surfaces or solvents. acs.orgacs.orgresearchgate.net For 2-Methoxy-N,N-dimethylnaphthalen-1-amine, the Raman spectrum would be expected to show strong bands corresponding to the aromatic ring breathing modes, as well as vibrations associated with the methoxy (B1213986) and dimethylamino substituents.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Naphthalene (B1677914) Ring | Aromatic C-H Stretch | 3100-3000 | ijpsjournal.com |

| Naphthalene Ring | Aromatic C=C Stretch | 1650-1500 | ijpsjournal.com |

| Methoxy Group | C-O-C Asymmetric Stretch | 1275-1200 | ijpsjournal.com |

| Methoxy Group | C-O-C Symmetric Stretch | 1075-1020 | |

| Dimethylamino Group | C-N Stretch | 1250-1020 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π-π* and n-π* transitions of chromophores. The principal chromophore in this compound is the naphthalene ring system.

Substituents on the aromatic rings can cause shifts in the absorption maxima (λ_max). The UV spectrum of 2-methoxynaphthalene, a related compound, exhibits absorption maxima in the ranges of 220-240 nm and 280-300 nm, which correspond to π-π* transitions within the naphthalene ring. ijpsjournal.com The presence of the electron-donating methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups on the naphthalene ring of this compound would be expected to cause a bathochromic (red) shift of these absorption bands. Studies on substituted naphthalene derivatives confirm that such functional groups influence the electronic transitions. aanda.orgbit.edu.cntandfonline.com

Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Range (nm) | Source |

|---|---|---|---|

| π → π* | Naphthalene Ring | >220 | ijpsjournal.comaanda.org |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze volatile compounds. youtube.comyoutube.com Given its molecular weight and aromatic nature, this compound is amenable to GC analysis, likely after being vaporized at an appropriate inlet temperature. The separation is achieved on a capillary column, often with a nonpolar or medium-polarity stationary phase like a polysiloxane. mdpi.com The retention time, the time it takes for the compound to pass through the column, is a key identifier. For related compounds like N,N-Dimethyl-1-naphthylamine, GC is used to confirm purity, with values of ≥98.0% being reported. sigmaaldrich.comnih.govfujifilm.com The NIST Chemistry WebBook also lists GC data for the related compound 2-methoxynaphthalene. nist.gov

Liquid Chromatography (LC, HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For aromatic amines, reversed-phase HPLC is a common method. nih.govoup.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC, offers faster analysis and better resolution. mercativa.comchromatographyonline.comchromatographyonline.com Methods for analyzing primary aromatic amines often use UHPLC systems, demonstrating excellent sensitivity and precision. mercativa.comchromatographyonline.comchromatographyonline.com A typical mobile phase for analyzing aromatic amines might consist of a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to control ionization and improve peak shape. lcms.cz

Typical HPLC/UHPLC Parameters for Aromatic Amine Analysis

| Parameter | Description | Example | Source |

|---|---|---|---|

| Column | Stationary Phase | C18 or Biphenyl | nih.govnih.gov |

| Mobile Phase | Solvents | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | lcms.cz |

| Detection | Method | UV-Vis (Diode Array Detector) or Mass Spectrometry (MS) | mercativa.comnih.gov |

Thin-Layer Chromatography (TLC) and Flash Column Chromatography

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. wikipedia.orgsigmaaldrich.com For naphthalene derivatives, a silica (B1680970) gel plate is commonly used as the stationary phase. researchgate.netresearchgate.netoup.com The separated spots can be visualized under UV light, as the naphthalene ring is UV-active, or by using chemical stains. wikipedia.orgresearchgate.net

Flash column chromatography is a preparative technique used to purify larger quantities of compounds from a mixture. rochester.edu Due to the basic nature of the amine group, which can interact strongly with acidic silica gel, purification can be challenging. biotage.comkinesis-australia.com.au To achieve better separation and prevent peak tailing, a small amount of a basic modifier like triethylamine (B128534) may be added to the eluent, or an alternative stationary phase like alumina (B75360) or amine-functionalized silica can be used. rochester.edubiotage.combiotage.comrsc.org Common solvent systems include mixtures of a nonpolar solvent like hexane (B92381) or pentane (B18724) with a more polar solvent like ethyl acetate. biotage.comrsc.org

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT analysis of 2-Methoxy-N,N-dimethylnaphthalen-1-amine would provide insights into the electron density distribution, which is crucial for understanding the molecule's reactivity and spectroscopic properties. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. The results would include optimized molecular geometry, total energy, and the distribution of electron density, highlighting areas of high and low electron concentration.

Hartree-Fock (HF) Methods for Molecular Geometry

The Hartree-Fock (HF) method is another ab initio computational approach that can be used to determine the optimized molecular geometry of this compound. While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations provide a good first approximation of bond lengths, bond angles, and dihedral angles. A comparative study using both HF and DFT could offer a comprehensive understanding of the molecule's three-dimensional structure.

Molecular Dynamics Simulations (Potential for conformational studies)

Molecular Dynamics (MD) simulations could be employed to study the conformational flexibility of this compound over time. By simulating the movement of atoms based on a force field, MD can reveal the accessible conformations of the methoxy (B1213986) and dimethylamino groups relative to the naphthalene (B1677914) ring. This is particularly important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The simulations can provide information on the stability of different conformers and the energy barriers between them.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and optical properties. For this compound, an analysis of the HOMO and LUMO would identify the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific computational data for this compound is not available in the searched literature. The table is representative of the data that would be generated from such a study.

Electrostatic Potential and Charge Distribution Analysis

An analysis of the molecular electrostatic potential (MEP) would provide a visual representation of the charge distribution around this compound. The MEP map would show regions of negative potential, typically associated with lone pairs of electrons on the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential would indicate areas prone to nucleophilic attack. This analysis is valuable for predicting intermolecular interactions and reactive sites.

Table 2: Hypothetical Atomic Charge Distribution

| Atom | Charge (e) |

| O (methoxy) | Data not available |

| N (dimethylamino) | Data not available |

| C1 (naphthalene) | Data not available |

| C2 (naphthalene) | Data not available |

Note: Specific computational data for this compound is not available in the searched literature. The table is representative of the data that would be generated from such a study.

Reaction Mechanism Modeling (e.g., S(E)Ar mechanisms, proton transfer)

Computational modeling can be used to elucidate the mechanisms of reactions involving this compound. For example, in electrophilic aromatic substitution (S(E)Ar) reactions, modeling could be used to determine the preferred site of substitution on the naphthalene ring by calculating the energies of the intermediate carbocations (sigma complexes). The presence of the activating methoxy and dimethylamino groups would strongly influence the regioselectivity of such reactions. Similarly, proton transfer processes, such as the protonation of the dimethylamino group, could be modeled to determine the pKa and the structure of the resulting cation.

Investigation of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic interplay between the methoxy and N,N-dimethylamino groups positioned on the naphthalene core. The adjacent arrangement of these substituents in the 1 and 2 positions gives rise to notable effects, including steric hindrance and through-space electronic interactions.

A key steric interaction in closely substituted naphthalenes is the "buttressing effect." This phenomenon occurs when a substituent in an adjacent position forces a neighboring group into a specific conformation, thereby influencing its interaction with other parts of the molecule or with incoming reagents. In the case of 1,2-disubstituted naphthalenes, the substituent at the 2-position can sterically influence the conformation of the group at the 1-position. For this compound, the methoxy group can be considered as having a buttressing effect on the N,N-dimethylamino group. This steric pressure can affect the orientation of the dimethylamino group's lone pair of electrons and the rotation of the methyl groups, which in turn can modulate the nucleophilicity and basicity of the nitrogen atom.

Computational studies on related substituted naphthalenes have demonstrated that the degree of twist and out-of-plane distortion is a balance between steric repulsion and the desire for the substituents to achieve optimal electronic conjugation with the aromatic system. For instance, in fully substituted acenes, including naphthalene, bulky substituents can induce a helical twist in the aromatic backbone acs.org. While this compound is not fully substituted, the principles of steric strain influencing geometry and electronic properties are applicable.

Electronically, both the methoxy (-OCH₃) and the N,N-dimethylamino (-N(CH₃)₂) groups are strong electron-donating groups through resonance, significantly increasing the electron density of the naphthalene ring. The N,N-dimethylamino group is generally a stronger electron donor than the methoxy group. Their combined presence makes the naphthalene system particularly electron-rich, which has profound implications for its reactivity, especially in electrophilic aromatic substitution reactions. The electron-donating nature of these groups can also influence the stability of intermediates and transition states in various chemical transformations.

The table below summarizes the key steric and electronic effects at play in this compound.

| Effect Type | Description | Consequence on Reactivity |

| Steric Effect | Buttressing Effect: The methoxy group at the 2-position exerts steric pressure on the N,N-dimethylamino group at the 1-position. | Influences the conformation of the dimethylamino group, potentially hindering its interaction with reagents and affecting its basicity. |

| Electronic Effect | Resonance Donation: Both the methoxy and N,N-dimethylamino groups are strong electron-donating groups that increase the electron density of the naphthalene ring. | Enhances the nucleophilicity of the aromatic system, making it more susceptible to electrophilic attack. Stabilizes carbocationic intermediates. |

| Electronic Effect | Inductive Effect: The oxygen and nitrogen atoms are electronegative, leading to an electron-withdrawing inductive effect. | This effect is generally outweighed by the stronger resonance donation but can modulate the overall electron distribution. |

| Through-Space Interaction | Lone Pair Repulsion: The close proximity of the lone pairs on the oxygen and nitrogen atoms can lead to electrostatic repulsion. | Can influence the preferred conformation of the substituents and slightly destabilize the ground state, potentially lowering the activation energy for certain reactions. |

Prediction of Spectroscopic Parameters

Computational quantum chemical methods, such as Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra). These predictions provide valuable information for the structural elucidation of newly synthesized compounds and for understanding their bonding characteristics.

The calculated vibrational spectrum would feature distinct bands corresponding to:

C-H stretching vibrations of the aromatic naphthalene ring and the methyl groups of the dimethylamino and methoxy substituents.

C-O stretching vibrations of the methoxy group.

C-N stretching vibrations of the dimethylamino group.

Aromatic C=C stretching vibrations within the naphthalene ring system.

Various bending and deformation modes for the C-H, C-O, and C-N bonds.

The table below outlines the expected regions for key vibrational frequencies for this compound based on typical values for its constituent functional groups. The NIST database includes an experimental IR spectrum for 2-methoxynaphthalene (B124790), which shows characteristic C-O and aromatic C-H stretching frequencies that would be expected in the target molecule as well nist.gov.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | -N(CH₃)₂ and -OCH₃ | 2990 - 2850 |

| Aromatic C=C Stretch | Naphthalene Ring | 1650 - 1450 |

| Asymmetric C-O-C Stretch | Aryl-alkyl ether | 1275 - 1200 |

| Symmetric C-O-C Stretch | Aryl-alkyl ether | 1075 - 1020 |

| C-N Stretch | Tertiary Aromatic Amine | 1360 - 1250 |

These predicted values serve as a guide for interpreting experimental infrared and Raman spectra. A detailed computational analysis would involve optimizing the geometry of this compound at a given level of theory (e.g., B3LYP with a suitable basis set) and then performing a frequency calculation on the optimized structure. The resulting calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Applications in Advanced Organic Synthesis and Material Science

Role as a Synthetic Intermediate or Building Block

"2-Methoxy-N,N-dimethylnaphthalen-1-amine" serves as a valuable building block in organic synthesis. Its utility stems from the reactive nature of the naphthalene (B1677914) ring system, which is further modulated by the electron-donating effects of the methoxy (B1213986) and dimethylamino substituents. These groups activate the aromatic ring, making it susceptible to electrophilic substitution at specific positions, thereby allowing for the introduction of a wide array of functional groups.

The presence of the dimethylamino group also provides a handle for further chemical transformations. For instance, it can direct ortho-lithiation, a powerful tool for C-H bond functionalization, enabling the selective introduction of substituents at the position adjacent to the amino group. This regioselectivity is crucial for the construction of complex molecular architectures.

Utilization in the Synthesis of Complex Polycyclic Aromatic Compounds

The synthesis of complex polycyclic aromatic compounds (PACs) is a significant area of research due to their interesting electronic and photophysical properties. "this compound" can be employed as a precursor in the construction of larger, more elaborate PACs.

Through various coupling reactions, such as the Suzuki or Stille coupling, the naphthalene core of "this compound" can be appended to other aromatic systems. The methoxy and dimethylamino groups can influence the electronic properties of the resulting PACs, tuning their emission and absorption characteristics. Furthermore, these substituents can impact the solid-state packing of the molecules, which is a critical factor in the performance of organic electronic devices.

Applications as Ligands in Organometallic Chemistry

The nitrogen atom of the dimethylamino group and the oxygen atom of the methoxy group in "this compound" can act as donor atoms, allowing the molecule to function as a ligand in organometallic chemistry. The ability to coordinate with metal centers opens up a range of applications in catalysis and material science.

The specific stereoelectronic properties of the ligand, which are influenced by the naphthalene backbone and the substituents, can affect the reactivity and selectivity of the metal catalyst. For example, chiral versions of this ligand could be used to induce asymmetry in catalytic transformations, a highly sought-after feature in the synthesis of pharmaceuticals and other fine chemicals.

Chemical Markers and Analytical Applications

While less common, derivatives of naphthalenamines can be utilized as fluorescent probes or chemical markers in analytical applications. The inherent fluorescence of the naphthalene ring system can be modulated by the substituents. The dimethylamino group, in particular, can lead to the development of "push-pull" systems where charge transfer upon photoexcitation results in strong and environmentally sensitive fluorescence. This property could be exploited for the detection of specific analytes or for imaging purposes in biological systems, although specific applications for "this compound" in this area are not widely reported.

Development of Functional Materials

The structural features of "this compound" make it a potential candidate for the development of functional organic materials. The extended π-system of the naphthalene core, combined with the electron-donating substituents, can give rise to materials with interesting optical and electronic properties.

For example, polymers or oligomers incorporating this moiety could exhibit electroluminescence, making them suitable for use in organic light-emitting diodes (OLEDs). The methoxy and dimethylamino groups can enhance the solubility and processability of these materials, which is a key consideration for device fabrication. Additionally, the potential for these materials to exhibit nonlinear optical (NLO) properties could be explored for applications in photonics and telecommunications.

Theoretical Contributions to Aromatic Amine Chemistry

The study of "this compound" contributes to the fundamental understanding of the chemistry of aromatic amines. Theoretical calculations, such as those based on density functional theory (DFT), can provide insights into the electronic structure, conformational preferences, and reactivity of this molecule.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes

The efficient and scalable synthesis of 2-Methoxy-N,N-dimethylnaphthalen-1-amine is a prerequisite for its widespread investigation and application. While classical approaches to functionalized naphthalenes exist, future research will likely focus on the development of more sustainable and atom-economical synthetic strategies. The exploration of C-H activation methodologies, for instance, could provide a direct and elegant route to the target compound, minimizing the need for pre-functionalized starting materials and reducing waste generation. Furthermore, flow chemistry protocols could offer enhanced control over reaction parameters, leading to improved yields and purity while ensuring safer handling of reagents.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Classical Multi-step Synthesis | Well-established reaction pathways. | Often involves multiple steps, leading to lower overall yields and increased waste. |

| C-H Activation | High atom economy, direct functionalization. | Regioselectivity control can be challenging; may require expensive catalysts. |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety and scalability. | Requires specialized equipment and optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions. | Limited availability of suitable enzymes; enzyme engineering may be necessary. |

Development of Asymmetric Transformations

The introduction of chirality into the this compound scaffold could unlock its potential in asymmetric catalysis and chiroptical materials. Future research should focus on the development of enantioselective methods to access chiral derivatives. This could involve the use of chiral catalysts in the synthetic route or the resolution of a racemic mixture. For instance, asymmetric hydrogenation of a suitable precursor could yield chiral aminotetralin derivatives, which are valuable building blocks in medicinal chemistry. The development of organocatalyzed or transition-metal-catalyzed asymmetric transformations will be instrumental in achieving high enantioselectivity.

Advanced Mechanistic Studies using Isotopic Labeling and Kinetic Analysis

A deep understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Advanced mechanistic studies employing isotopic labeling experiments and detailed kinetic analysis will be invaluable in this regard. researchgate.net For instance, the use of deuterium (B1214612) or carbon-13 labeled starting materials can help to elucidate the intricate steps of C-H activation or rearrangement reactions. researchgate.net Kinetic studies, on the other hand, can provide quantitative data on reaction rates and activation parameters, offering insights into the transition states of key reaction steps.

Integration into Supramolecular Assemblies

The electron-rich nature of the this compound core makes it an attractive building block for the construction of supramolecular assemblies. nih.gov Future research could explore its incorporation into host-guest systems, molecular cages, and self-assembled monolayers. The non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, involving the naphthalene (B1677914) unit can be harnessed to direct the formation of well-defined supramolecular architectures. nih.gov These assemblies could find applications in areas such as molecular recognition, sensing, and drug delivery. The ability to modulate the electronic properties of the naphthalene core through the methoxy (B1213986) and dimethylamino substituents could allow for the fine-tuning of the resulting supramolecular properties.

Computational Design of Novel Naphthalene-Based Systems

In silico methods are poised to play a pivotal role in accelerating the discovery and development of novel naphthalene-based systems derived from this compound. nih.gov Density Functional Theory (DFT) and other computational chemistry techniques can be employed to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives. nih.gov This computational pre-screening can guide synthetic efforts by identifying promising target molecules with desired functionalities, thereby reducing the time and resources required for experimental investigations. For example, computational modeling could be used to design novel fluorescent probes or organic electronic materials based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-N,N-dimethylnaphthalen-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are documented:

- Pt/C-Catalyzed Methylation : Using formic acid as a methylating agent and Pt/C as a catalyst in toluene, yielding 46% product after purification (petroleum ether/ethyl acetate = 50:1) .

- Palladium-Catalyzed C-H Activation : N,N-Dimethylformamide (DMF) serves as the dimethylamino source under Pd catalysis, enabling direct functionalization of naphthalene derivatives. This method emphasizes regioselectivity and avoids pre-functionalized substrates .

- Key Factors : Catalyst loading, solvent choice (e.g., toluene vs. DMF), and stoichiometry of methylating agents significantly impact yield. Lower yields in Pt/C methods may arise from competing side reactions or incomplete conversion.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsional parameters. For example, orthorhombic crystal systems (space group Pbca) with unit cell dimensions a = 7.7163 Å, b = 17.0786 Å, c = 23.427 Å confirm the planar naphthalene core and substituent orientations .

- NMR Spectroscopy : NMR (CDCl₃) shows distinct aromatic proton signals (δ 6.5–8.5 ppm) and methoxy/dimethylamino group resonances (δ ~3.8 ppm for OCH₃, δ ~3.0 ppm for N(CH₃)₂). NMR confirms quaternary carbons and substituent effects .

Q. What purification techniques are optimal for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with petroleum ether/ethyl acetate gradients (e.g., 50:1) to separate polar byproducts.

- Recrystallization : Ethanol or dichloromethane/hexane mixtures improve purity by removing unreacted amines or catalyst residues.

- Analytical Validation : Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC-MS to confirm molecular ion peaks (e.g., m/z 215.3 for [M+H]⁺) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR chemical shifts) be resolved for this compound?

- Methodological Answer :

- Solvent and Concentration Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) and sample concentration can shift aromatic proton signals. Standardize conditions across studies.

- Dynamic Effects : Rotameric equilibria in dimethylamino groups may cause splitting; variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers for clearer spectra .

- Computational Validation : Compare experimental and shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)) to identify outliers .

Q. What catalytic mechanisms underpin Pt/C and Pd-mediated synthetic routes, and how do they differ?

- Methodological Answer :

- Pt/C Pathway : Formic acid acts as a hydrogen donor, facilitating reductive methylation. Pt nanoparticles likely adsorb H₂ from formic acid decomposition, enabling nucleophilic attack of the amine on the methylating agent .

- Pd-Catalyzed C-H Activation : Oxidative addition of Pd(0) to the C-Cl bond generates a Pd(II) intermediate. DMF undergoes decarbonylation to release dimethylamine, which couples regioselectively via a six-membered transition state .

- Contrast : Pt/C relies on heterogeneous catalysis with potential mass transfer limitations, while Pd systems employ homogeneous mechanisms with precise stereoelectronic control.

Q. What role does this compound play in coordination chemistry or materials science?

- Methodological Answer :

- Ligand Design : The dimethylamino group acts as a weak σ-donor, stabilizing transition metals (e.g., silicon in pentacoordinated complexes). X-ray studies of Si–N bond lengths (~1.85 Å) confirm moderate donor strength .

- Applications : Functionalized naphthalene derivatives serve as precursors for luminescent materials or redox-active catalysts. Methoxy groups enhance solubility in organic matrices for thin-film deposition .

Q. How can computational modeling predict the compound’s electronic properties for drug discovery?

- Methodological Answer :

- Frontier Molecular Orbitals : DFT calculations (e.g., HOMO-LUMO gaps) reveal charge distribution; methoxy groups increase electron density on the naphthalene ring, influencing binding to biological targets.

- Docking Studies : Molecular docking with serotonin receptors (e.g., 5-HT₂A) assesses affinity, leveraging the compound’s structural similarity to known ligands. Adjust substituents to optimize binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.